

Aldicarb-oxime (CAS 1646-75-9): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Aldicarb-oxime	
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Introduction

Aldicarb-oxime, with the CAS number 1646-75-9, is a crucial chemical intermediate in the synthesis of the carbamate pesticide Aldicarb.[1][2] Chemically known as 2-methyl-2-(methylthio)propanal oxime, this compound plays a significant role in both the agricultural industry and in toxicological studies due to its relationship with Aldicarb, a potent acetylcholinesterase inhibitor.[1][3][4] This technical guide provides an in-depth overview of Aldicarb-oxime, focusing on its chemical and physical properties, synthesis, analytical methodologies, metabolic pathways, and toxicological profile.

Chemical and Physical Properties

Aldicarb-oxime is a clear, colorless, viscous liquid with a characteristic sulfurous or musty odor.[5] It is soluble in organic solvents such as ethanol and benzene and slightly soluble in water.[6] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference(s)
CAS Number	1646-75-9	[1]
Molecular Formula	C5H11NOS	[5]
Molecular Weight	133.21 g/mol	[5]
Appearance	Clear, colorless, viscous liquid	[5]
Odor	Unpleasant sulfurous or musty	[5]
Boiling Point	410 °F (210 °C) at 760 mmHg (with partial decomposition)	[5]
Melting Point	70 °F (21.1 °C)	[5]
Flash Point	244.4 °F (118 °C)	[5]
Density	1.05 g/cm ³	[5]
Water Solubility	10 to 50 mg/mL at 68 °F (20 °C)	[5]
Vapor Pressure	< 0.1 mmHg at 68 °F (20 °C)	[5]

Synthesis of Aldicarb-oxime

The synthesis of **Aldicarb-oxime** is a multi-step process that is integral to the production of Aldicarb. The general pathway involves the reaction of isobutyraldehyde with chlorine, followed by a reaction with sodium methyl mercaptide, and finally oximation with hydroxylamine.[2][7]

Experimental Protocol: Synthesis of 2-methyl-2-(methylthio)propanal oxime[2][7]

Step 1: Synthesis of 2-chloro-2-methylpropanal

- In a suitable reaction vessel, isobutyraldehyde is dissolved in an organic solvent such as N,N-dimethylformamide.
- \bullet Chlorine gas is bubbled through the solution while maintaining the temperature between 20– 40 °C.



- The reaction is monitored for completion.
- Upon completion, the 2-chloro-2-methylpropanal is isolated. This step can achieve a yield of approximately 86%.[2]

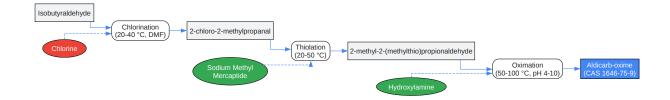
Step 2: Synthesis of 2-methyl-2-(methylthio)propionaldehyde

- The 2-chloro-2-methylpropanal from the previous step is reacted with an aqueous solution of sodium methyl mercaptide.
- The reaction temperature is maintained between 20-50 °C.
- After the reaction is complete, the resulting 2-methyl-2-(methylthio)propionaldehyde is separated from the aqueous layer.

Step 3: Synthesis of 2-methyl-2-(methylthio)propanal oxime (Aldicarb-oxime)

- The 2-methyl-2-(methylthio)propionaldehyde is reacted with an aqueous solution of hydroxylamine.
- The reaction temperature is maintained between 50–100 °C.
- The pH of the reaction mixture is kept between 4 and 10 using an aqueous solution of sodium hydroxide.
- After the reaction, the oil layer containing the product is separated and purified by distillation to yield **Aldicarb-oxime** as a clear, colorless liquid.





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Caption: Synthesis pathway of Aldicarb-oxime.

Analytical Methodologies

The detection and quantification of **Aldicarb-oxime** in various matrices are crucial for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of **Aldicarb-oxime** and other carbamates in aqueous samples.

Experimental Protocol: HPLC Analysis of Aldicarb-oxime in Water[8][9]

- Sample Preparation: Water samples are filtered through a 0.45 µm filter. For low concentrations, a pre-concentration step involving solid-phase extraction (SPE) can be used.
 [10]
- Chromatographic System:
 - Column: C18 reverse-phase column.[9]



 Mobile Phase: A gradient of acetonitrile and water is typically used. For instance, a gradient from 7.5% to 30% acetonitrile in water.[8]

Flow Rate: 1.5 mL/min.[8]

Column Temperature: 40 °C.[8]

Injection Volume: 400 μL.[11]

Detection:

UV Detector: Set at a wavelength of 210 nm.[9]

 Post-Column Derivatization with Fluorescence Detection: For enhanced sensitivity, the column effluent is hydrolyzed with NaOH at 95°C, and the resulting methylamine is reacted with o-phthalaldehyde (OPA) to form a fluorescent derivative.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of **Aldicarb-oxime**, particularly in complex matrices.

Experimental Protocol: GC-MS Analysis of **Aldicarb-oxime** in Water[12]

- Sample Preparation: Extraction of the water sample with a suitable organic solvent like dichloromethane. The organic extract is then concentrated.
- Chromatographic System:
 - Column: A short capillary column, such as one with a 2% OV-17 liquid phase, is used to minimize thermal degradation of the analyte.[12]
 - Carrier Gas: Helium.
 - Injection Mode: Splitless injection.
- Mass Spectrometry:

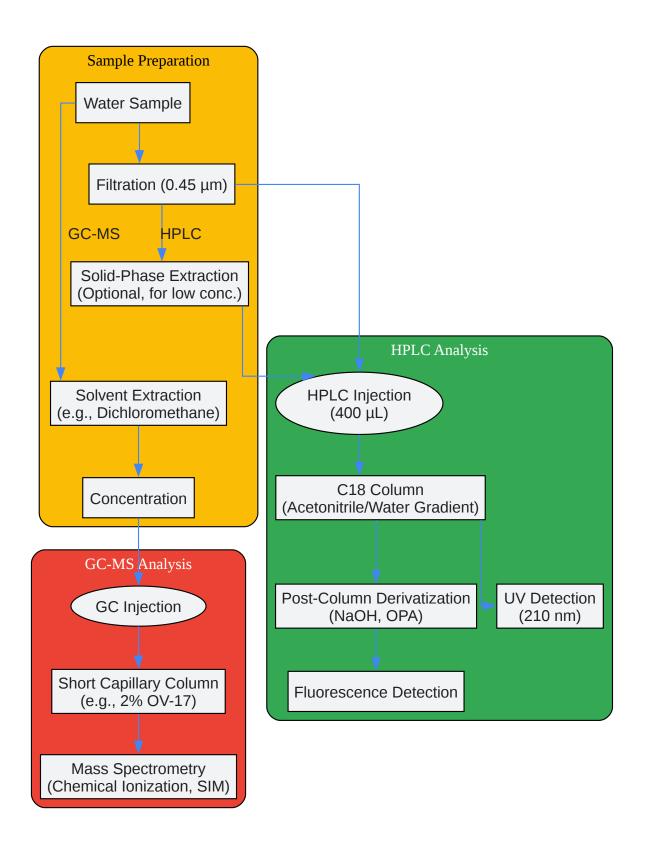
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- Ionization: Chemical Ionization (CI) with methane or isobutane as the reagent gas is often preferred to obtain molecular ion information.[12]
- Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
- Limits of Detection: Detection limits for **Aldicarb-oxime** can reach as low as 1.2 ng.[12]





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Caption: Analytical workflow for Aldicarb-oxime.



Metabolic Pathways

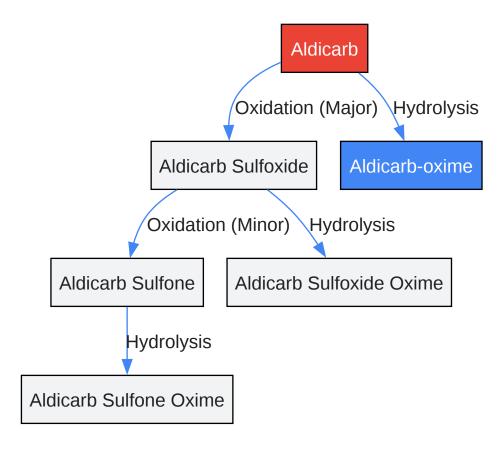
Aldicarb-oxime is a significant metabolite of the pesticide Aldicarb in various biological systems, including mammals, plants, and soil microorganisms. The metabolism of Aldicarb primarily involves oxidation and hydrolysis.[3][13]

In mammals, Aldicarb is rapidly absorbed and metabolized.[3][14] The initial and major metabolic step is the oxidation of the sulfur atom to form Aldicarb sulfoxide.[13] A smaller fraction is further oxidized to Aldicarb sulfone. Both Aldicarb and its sulfoxide and sulfone metabolites can undergo hydrolysis to their respective oximes, including **Aldicarb-oxime**.[13] These oximes are generally considered less toxic than their carbamate precursors.[5]

Experimental Protocol: In Vitro Metabolism Study[5]

- System Preparation: Prepare a rat liver microsome system. Livers from rats are homogenized in a phosphate buffer. The homogenate is then centrifuged to separate the microsomal fraction.
- Incubation: Add radiolabelled Aldicarb (e.g., ³⁵S-Temik) to the microsomal fraction. The
 incubation is carried out in the presence and absence of cofactors like reduced nicotinamideadenine dinucleotide phosphate (NADPH) to differentiate between enzymatic and nonenzymatic degradation.
- Analysis: After incubation, the metabolites are extracted and analyzed using techniques like thin-layer chromatography (TLC) and liquid scintillation counting to identify and quantify the formation of Aldicarb-oxime and other metabolites.





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Caption: Metabolic pathway of Aldicarb.

Toxicology

While Aldicarb is known for its high acute toxicity due to cholinesterase inhibition, its hydrolysis product, **Aldicarb-oxime**, is significantly less toxic.[4][5]

Acute Toxicity

The acute toxicity of **Aldicarb-oxime** has been evaluated in animal studies. The available data are summarized in Table 2.

Species	Route	Vehicle	LD50	Reference(s)
Rat	Oral	Corn oil	2380 mg/kg bw	[5]
Rat	Oral	Undiluted	0.707 mL/kg bw	[5]



Mechanism of Action

The primary toxic mechanism of Aldicarb is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][14] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. **Aldicarboxime**, lacking the carbamate moiety, does not act as a potent cholinesterase inhibitor. Its formation through hydrolysis represents a detoxification pathway.[5]

Experimental Protocol: Cholinesterase Inhibition Assay

- Enzyme and Substrate Preparation: Prepare solutions of purified acetylcholinesterase and a suitable substrate (e.g., acetylthiocholine).
- Inhibitor Preparation: Prepare serial dilutions of the test compound (Aldicarb-oxime).
- Assay:
 - Pre-incubate the enzyme with the test compound for a specific period.
 - Initiate the reaction by adding the substrate.
 - Monitor the rate of substrate hydrolysis, typically by measuring the absorbance of a colored product resulting from the reaction of the product (thiocholine) with a chromogenic reagent like DTNB (Ellman's reagent).
- Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Aldicarb-oxime (CAS 1646-75-9) is a vital intermediate in the production of the pesticide Aldicarb and a key metabolite in its degradation pathway. Understanding its chemical properties, synthesis, and analytical detection methods is essential for both industrial applications and environmental and toxicological assessments. Its significantly lower toxicity compared to Aldicarb highlights the importance of hydrolysis as a detoxification mechanism.



This guide provides a foundational technical overview for professionals in research, drug development, and related scientific fields.

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